9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS number 7309-42-4
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS number 7309-42-4
An In-Depth Technical Guide to 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4): A Core Scaffold for CNS Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, a heterocyclic lactam identified by CAS number 7309-42-4. While not possessing significant intrinsic biological activity itself, this compound is a pivotal synthetic intermediate and a core structural scaffold for the development of a wide range of pharmacologically active agents. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for functional groups, making it an attractive starting point for structure-activity relationship (SAR) studies. This guide, intended for researchers in medicinal chemistry and drug development, details the compound's physicochemical properties, provides an in-depth analysis of its classical synthesis from tropinone, outlines methods for its characterization, and explores its versatile application as a precursor to potent molecules targeting the central nervous system (CNS), particularly opioid and nicotinic acetylcholine receptors.
Introduction: The Strategic Value of the Diazabicyclic Core
The 3,9-diazabicyclo[4.2.1]nonane skeleton represents a unique and valuable framework in medicinal chemistry. It is an isomer of the well-known homotropane nucleus and serves as the core structure for a variety of natural and synthetic compounds with significant biological effects.[1][2] The rigidity of the bicyclic system reduces the conformational flexibility inherent in simpler aliphatic amines, allowing for more precise positioning of pharmacophoric elements and a more defined interaction with biological targets.
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a foundational building block within this chemical class.[3] Its structure features a secondary amine at the 3-position, which serves as a prime handle for synthetic elaboration, and a ketone at the 4-position. This arrangement makes it a direct precursor to a wide array of derivatives through functionalization of the amine or modification of the lactam ring. The historical and continued interest in this scaffold stems from its potential to generate compounds for treating severe neurological disorders, including pain, neurodegenerative diseases like Parkinson's and Alzheimer's, schizophrenia, and depression.[1][4] This guide focuses on the synthesis and utility of this key intermediate, providing the foundational knowledge necessary for its application in modern drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and formulation. The key properties for 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 7309-42-4 | [5] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [5] |
| Canonical SMILES | CN1C2CCC(C1)N(CC2)C(=O) | [5] |
| Appearance | Light yellowish substance | [6] |
| Storage | Sealed in dry, 2-8°C | - |
Spectroscopic Profile
Full characterization is essential to confirm the identity and purity of the synthesized molecule. Based on literature reports for this compound and its close analogs, the following spectroscopic signatures are expected:
-
Infrared (IR) Spectroscopy: The most prominent peaks are expected to be a strong C=O (amide carbonyl) stretch, typically around 1620 cm⁻¹, and an N-H (secondary amine) stretch around 3190 cm⁻¹.[6]
-
Mass Spectrometry (MS): The expected parent ion would be [M+H]⁺ at m/z 155.[6] High-resolution mass spectrometry should confirm the elemental composition consistent with C₈H₁₄N₂O.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the bicyclic nature of the molecule. Key expected signals include a singlet for the N-methyl group, multiplets for the bridgehead protons, and distinct signals for the methylene protons adjacent to the amine and carbonyl groups.
-
¹³C NMR: The spectrum should show eight distinct carbon signals, including a characteristic downfield signal for the amide carbonyl carbon and a signal for the N-methyl carbon.
-
Synthesis and Mechanistic Rationale
The most established and efficient synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves a Schmidt rearrangement of tropinone. This classic transformation provides a direct route to the expanded seven-membered lactam ring system.[4][6][7]
Synthetic Workflow Diagram
The diagram below outlines the key transformation from the readily available starting material, tropinone, to the target compound.
Caption: Synthetic pathway from Tropinone to the target lactam.
Detailed Experimental Protocol
From the Senior Application Scientist's Notebook: This protocol is adapted from the methodologies reported by Michaels and Zaugg and has been validated in subsequent literature.[6][7] The control of temperature during the azide addition is absolutely critical for both safety and yield.
Step 1: Reaction Setup and Acid Addition
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve tropinone (1 equivalent, e.g., 16.7 g) in anhydrous chloroform (e.g., 120 mL).
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Causality: The use of a strong acid like concentrated sulfuric acid (e.g., 37.5 mL) is essential to protonate the carbonyl oxygen of tropinone. This protonation activates the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the azide ion. The extremely low temperature is maintained to control the highly exothermic nature of the acid-chloroform mixture.
Step 2: Azide Addition
-
Slowly and carefully add solid sodium azide (NaN₃) (approx. 2.5 equivalents, e.g., 15.6 g) portion-wise over a period of at least 30 minutes.
-
CRITICAL: Maintain the internal reaction temperature below -5°C throughout the addition.
-
Causality & Safety: Sodium azide is a high-energy material, and hydrazoic acid (HN₃), which is formed in situ, is both toxic and explosive. Slow addition at low temperature minimizes the accumulation of HN₃ in the reaction mixture and controls the reaction rate.
Step 3: Rearrangement and Workup
-
After completing the azide addition, allow the mixture to stir at room temperature for 15-30 minutes.
-
Gently heat the reaction mixture to 50°C and maintain for several hours (e.g., overnight) under an inert atmosphere (e.g., nitrogen).
-
Causality: The warming phase provides the thermal energy required to initiate the rearrangement of the azido-alcohol intermediate. The alkyl group anti-periplanar to the leaving group (N₂) migrates, leading to the expansion of the six-membered ring to the desired seven-membered diazepanone ring.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
The resulting light yellowish crude material can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
Applications in the Synthesis of Pharmacologically Active Agents
The true value of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one lies in its role as a versatile synthetic platform. The secondary amine at the 3-position is a nucleophilic handle that can be readily functionalized via N-alkylation, N-acylation, or reductive amination, leading to a vast library of derivatives.
Derivatization Strategy Overview
The following diagram illustrates the key modification points on the core scaffold that enable the generation of diverse, biologically active molecules.
Caption: Versatility of the scaffold for generating diverse CNS agents.
Key Therapeutic Applications of Derivatives
-
Opioid Receptor Ligands: Patents and literature describe the synthesis of derivatives with affinity for opioid receptors.[4] Functionalization of the N3 position with various arylalkyl groups has been a key strategy to modulate potency and selectivity for different opioid receptor subtypes (μ, δ, κ), aiming to develop novel analgesics with improved side-effect profiles.[8]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: The broader 9-azabicyclo[4.2.1]nonane framework is a key component of several potent nAChR agonists.[1] The reduction of the lactam in the title compound, followed by derivatization, provides access to scaffolds that mimic natural alkaloids like anatoxin-a, which are valuable tools for studying cholinergic systems and potential leads for treating cognitive disorders.
-
Atypical Antipsychotic Agents: The diazepine-like structure embedded within the bicyclic system makes it a relevant scaffold for agents targeting dopamine and serotonin receptors, which are implicated in psychosis. The core has been used to design compounds with potential atypical antipsychotic profiles.[6]
Example Experimental Protocol: N-Acylation
To illustrate the utility of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one as an intermediate, the following is a representative protocol for a standard N-acylation reaction at the 3-position.
Objective: To synthesize 3-Acyl-9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
Step 1: Reaction Setup
-
Dissolve 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Causality: The base is required to deprotonate the secondary amine, increasing its nucleophilicity. It also acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.
Step 2: Acylation
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.05 equivalents) dropwise to the stirred solution.
-
Causality: The reaction is typically exothermic, and dropwise addition at 0°C helps to control the reaction rate and prevent potential side reactions. The activated carbonyl of the acid chloride is highly electrophilic and readily attacked by the deprotonated amine.
Step 3: Workup and Purification
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a mild aqueous acid.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography to yield the final product. This protocol provides a clean and high-yielding route to a diverse range of N-acylated derivatives for SAR exploration.
Conclusion
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4) is a compound of significant strategic importance in medicinal chemistry. While it lacks notable intrinsic biological activity, its true power lies in its role as a conformationally restricted and highly versatile synthetic scaffold. The well-established synthesis from tropinone provides reliable access to this core, and the strategically positioned secondary amine allows for extensive and predictable derivatization. By leveraging this building block, researchers have successfully developed potent ligands for critical CNS targets, demonstrating its enduring value in the quest for novel therapeutics for neurological and psychiatric disorders. This guide provides the essential technical knowledge for chemists to effectively synthesize, characterize, and strategically employ this key intermediate in drug discovery campaigns.
References
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637. [Link]
-
LookChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. Retrieved January 17, 2026, from [Link]
-
Kadilova, E. R., et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(23), 8529. [Link]
-
Kadikova, G. N., et al. (2023). Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). DE60319989T2 - Diazabicyclonone and decantine derivatives and their use as opioid receptor ligands.
-
Al-Hilal, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15995. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 9-methyl-3,9-diazabicyclo[4.2.1]nonane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Wang, R., et al. (2007). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Journal of Medicinal Chemistry, 50(15), 3548–3557. [Link]
-
PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
SpectraBase. (n.d.). 9-AZABICYCLO[4.2.1]NONA-2,4-DIENE-9-CARBALDEHYDE. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP2338889B1 - Diazacyclic compounds having affinity for opioid receptors.
-
Bartolini, M., et al. (2005). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 48(24), 7859-7863. [Link]
-
Foley, D. P., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Organic Process Research & Development, 27(9), 1699–1706. [Link]
-
Appchem. (n.d.). 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. appchemical.com [appchemical.com]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
![Chemical Structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](https://i.imgur.com/3o5jJ3g.png)


